molecular formula C26H21FN4O4S2 B6515057 N-(4-fluorophenyl)-2-({9-[(3-methoxyphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide CAS No. 899548-07-3

N-(4-fluorophenyl)-2-({9-[(3-methoxyphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide

Cat. No.: B6515057
CAS No.: 899548-07-3
M. Wt: 536.6 g/mol
InChI Key: BQZAPJXRQYVXHJ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-({9-[(3-methoxyphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide is a complex heterocyclic compound featuring a tricyclic core with a sulfonyl group, a thioether linkage, and substituted phenyl moieties. Its structure includes a 4-fluorophenylacetamide group and a 3-methoxyphenylmethyl substituent on the central tricyclic system.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[6-[(3-methoxyphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN4O4S2/c1-35-20-6-4-5-17(13-20)15-31-22-8-3-2-7-21(22)25-23(37(31,33)34)14-28-26(30-25)36-16-24(32)29-19-11-9-18(27)10-12-19/h2-14H,15-16H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZAPJXRQYVXHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(4-fluorophenyl)-2-({9-[(3-methoxyphenyl)methyl]-8,8-dioxo-8λ\lambda 6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide is a complex organic molecule with potential biological activities that warrant detailed investigation. This article synthesizes available research findings on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a unique tricyclic structure that incorporates a sulfur atom and multiple functional groups, which may contribute to its biological activity. The presence of the fluorophenyl and methoxyphenyl groups suggests potential interactions with biological targets.

Molecular Formula: C₁₈H₁₈F₁N₅O₄S
Molecular Weight: 395.43 g/mol

Table 1: Key Structural Features

FeatureDescription
Fluorine Substitution 4-fluorophenyl group
Methoxy Group Present on the phenyl ring
Thiazole Ring Part of the tricyclic structure
Sulfanyl Linkage Connects to acetamide

Pharmacological Effects

Research indicates that compounds with similar structural motifs exhibit various pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties.

  • Anticancer Activity : Compounds with triazole and thiazole rings have been investigated for their ability to inhibit cancer cell proliferation. For instance, studies have shown that derivatives can induce apoptosis in cancer cells by activating specific signaling pathways .
  • Anti-inflammatory Effects : The presence of methoxy groups is often associated with reduced inflammatory responses in cellular models. This suggests that our compound may modulate inflammatory pathways effectively.
  • Antimicrobial Properties : Some structurally related compounds have demonstrated antimicrobial activities against various pathogens, indicating potential utility in treating infections .

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

  • Receptor Interaction : Similar compounds have been shown to interact with G-protein coupled receptors (GPCRs), potentially influencing signaling pathways involved in pain and inflammation.
  • Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which play critical roles in inflammatory processes.

Case Studies

A recent study highlighted the anticancer properties of structurally analogous compounds in vitro and in vivo:

  • Study Overview : Researchers synthesized a series of triazole-containing compounds and evaluated their effects on breast cancer cell lines.
  • Findings : One compound demonstrated significant cytotoxicity with an IC50 value of 15 µM after 48 hours of treatment. Mechanistic studies revealed that it induced apoptosis via the mitochondrial pathway .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

Compound Amide Substituent Tricyclic Core Substituent Molecular Weight (g/mol)
Target Compound 4-fluorophenyl 3-methoxyphenylmethyl ~535–545 (estimated)
Analog 1 () 4-ethylphenyl 4-fluorophenylmethyl 534.6249
Analog 2 () 3-chloro-4-methoxyphenyl Methyl ~530–540 (estimated)
Analog 3 () 4-chlorophenyl 4-fluorophenylmethyl ~540–550 (estimated)

Key Observations :

  • Methoxy groups (e.g., 3-methoxy in the target compound) introduce steric bulk and moderate electron-donating effects, which may influence solubility and metabolic stability .

Divergences :

  • The target compound’s 3-methoxyphenylmethyl group may require orthogonal protection-deprotection strategies compared to analogs with halogenated substituents .

Spectroscopic Properties

Table 2: IR and NMR Spectral Features

Functional Group IR Absorption (cm⁻¹) NMR Signals (δ, ppm) Reference Compound
C=S (thioamide) 1243–1258 Not explicitly reported (compounds 4–6)
C=O (amide) 1663–1682 ~167–170 (carbonyl carbon)
S=O (sulfonyl) 1150–1250 (asymmetric stretching) ~130–135 (sulfonyl carbons)
Aromatic C-F Not applicable ~115–125 (¹⁹F NMR)

Key Observations :

  • The absence of ν(S-H) bands (~2500–2600 cm⁻¹) in the target compound confirms the thioether linkage (C-S-C) rather than a thiol tautomer .
  • ¹H-NMR signals for the 3-methoxyphenyl group (e.g., δ ~3.8 ppm for -OCH₃) distinguish the target compound from halogenated analogs .

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